Penostatin E
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Overview
Description
Penostatin E is a natural product found in Penicillium with data available.
Scientific Research Applications
Enantioselective Synthesis
The first enantioselective total synthesis of Penostatin E was achieved, utilizing key reactions like Hosomi-Sakurai allylation and an intramolecular Pauson-Khand reaction. This process established a basic carbon framework for the molecule, crucial for its potential therapeutic applications. This synthesis provides a foundation for further exploration of this compound's biological activities and potential drug development (Fujioka et al., 2014).
Protein Phosphatase 1B Inhibition
Penostatin derivatives, including Penostatin J, have been identified as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Given PTP1B's role as a negative regulator of insulin receptor signaling, these inhibitors present a promising avenue for treating type II diabetes and related metabolic syndromes. This discovery positions Penostatin derivatives as potential therapeutic agents for these conditions (Chen et al., 2014).
Asymmetric Synthesis of Penostatins A and C
Asymmetric syntheses of Penostatins A and C have been reported, revealing their cytotoxic nature and selective inhibitory activity against PTP1B. The synthesis strategy included novel methods for synthesizing key intermediates and established the groundwork for further bioactivity studies of Penostatins. These findings are significant for the development of new therapeutic agents targeting PTP1B (Wang et al., 2020).
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-hydroxy-7-[(1Z,3E)-5-hydroxy-2-methyldodeca-1,3-dienyl]-1,6,7,7a-tetrahydroinden-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-10-18(23)13-12-16(2)14-20-19-11-8-9-17(19)15-21(24)22(20)25/h8-9,12-15,18-20,22-23,25H,3-7,10-11H2,1-2H3/b13-12+,16-14- |
InChI Key |
COBSXLQCUDCOES-LIACPWMRSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C(=C\C1C2CC=CC2=CC(=O)C1O)/C)O |
Canonical SMILES |
CCCCCCCC(C=CC(=CC1C2CC=CC2=CC(=O)C1O)C)O |
Synonyms |
penostatin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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